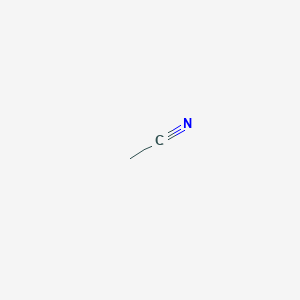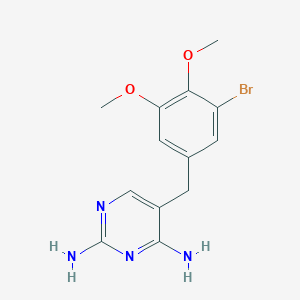
Trimethoprim impurity F
Overview
Description
Trimethoprim impurity F, also known as 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a compound with the molecular formula C13H15BrN4O2 . It is an impurity of Trimethoprim, a widely used antibiotic .
Synthesis Analysis
The synthesis of Trimethoprim impurities, including impurity F, involves various methods such as thin layer chromatography, gas chromatography, capillary electrophoresis, and nuclear magnetic resonance . These methods are used to identify new impurities in Trimethoprim batches. The main impurities are separated by column chromatography .Molecular Structure Analysis
The molecular structure of Trimethoprim impurity F includes a pyrimidine ring attached to a benzyl group with bromine and methoxy substituents . The IUPAC name of the compound is 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine .Chemical Reactions Analysis
The analysis of several impurities of the chemotherapeutic agent Trimethoprim, including impurity F, involves various methods such as thin layer chromatography, gas chromatography, capillary electrophoresis, and nuclear magnetic resonance .Scientific Research Applications
- HPLC Analysis : The Thermo Scientific Dionex UltiMate 3000 LC system is commonly employed for the analysis of trimethoprim and its impurities. Specifically, for impurities E, D, G, B, J, and F, a C18 HPLC column is used. The separation method follows the European Pharmacopoeia (EP 8.0) monograph . This analytical approach helps quantify impurities and ensures compliance with regulatory standards.
UV Spectrophotometry Method Development
Researchers have explored UV spectrophotometry as a technique for determining trimethoprim and its impurities. In a study by Venipokala et al., UV spectrophotometry was used to develop and validate a method for simultaneous determination of trimethoprim and sulfadiazine in a combined dosage form . While this study focused on both compounds, it highlights the versatility of UV spectrophotometry in pharmaceutical analysis.
Mechanism of Action
Target of Action
The primary target of Trimethoprim and its impurities, including 4-Desmethoxy-4-bromo Trimethoprim, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a necessary component for bacterial DNA synthesis .
Mode of Action
Trimethoprim and its impurities act as reversible inhibitors of DHFR . By binding to this enzyme, they prevent the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial nucleic acids and proteins, ultimately leading to bacterial death .
Biochemical Pathways
The inhibition of DHFR affects several biochemical pathways. It disrupts the synthesis of thymidylate and purines , as well as several amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . This disruption leads to an imbalance in the pathways involved in active synthesizing thymidylate, disrupts DNA replication, and eventually causes cell death .
Pharmacokinetics
Trimethoprim is readily and extensively absorbed, achieving steady-state concentrations after approximately 3 days of repeat administration . Peak serum concentrations are achieved within 1 to 4 hours following administration
Result of Action
The result of Trimethoprim’s action is the inhibition of bacterial growth and survival. By blocking the production of THF, it prevents the synthesis of bacterial DNA, leading to bacterial death .
Action Environment
The action of Trimethoprim can be influenced by environmental factors such as pH. For instance, at pH 7, more of the drug is recovered compared to pH 5, which correlates with classical growth curve measurements . This suggests that the ionization state of Trimethoprim, which can be affected by pH, influences its activity .
properties
IUPAC Name |
5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSNBPJINGRLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388342 | |
| Record name | UNII-VS20D6Q9V2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoprim impurity F | |
CAS RN |
16285-82-8 | |
| Record name | Trimethoprim impurity F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-VS20D6Q9V2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




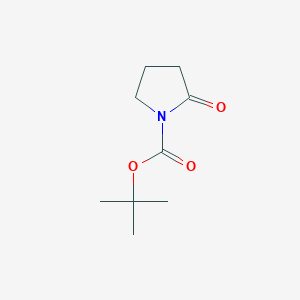
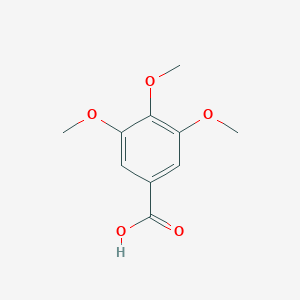
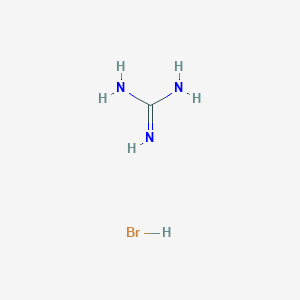
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
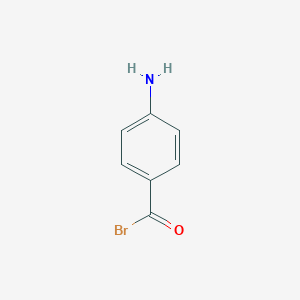
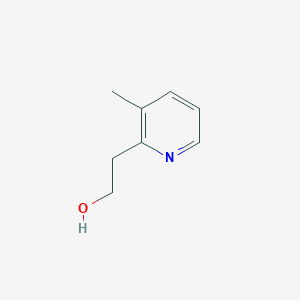

![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)


